An In-depth Technical Guide to the Chemical Properties of Diethyl 2-ethyl-2-(p-tolyl)malonate
An In-depth Technical Guide to the Chemical Properties of Diethyl 2-ethyl-2-(p-tolyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Diethyl 2-ethyl-2-(p-tolyl)malonate (CAS No. 68692-80-8). The information is compiled for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document details the physicochemical properties, predicted spectroscopic data, a representative synthetic protocol, and safety information.
Executive Summary
Diethyl 2-ethyl-2-(p-tolyl)malonate is a disubstituted derivative of diethyl malonate. Its structure, featuring a quaternary carbon with ethyl, p-tolyl, and two ethoxycarbonyl groups, suggests its potential as a versatile building block in organic synthesis. While specific applications and biological activities are not widely documented in publicly available literature, its structural motifs are present in compounds of pharmaceutical interest. This guide summarizes the available data to facilitate its use in research and development.
Physicochemical Properties
The known physical and chemical properties of Diethyl 2-ethyl-2-(p-tolyl)malonate are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 68692-80-8 | [1][2] |
| Molecular Formula | C₁₆H₂₂O₄ | [3] |
| Molecular Weight | 278.34 g/mol | [1] |
| Boiling Point | 116-117 °C at 0.5 mmHg | [4] |
| Density | 1.04 g/mL | [1] |
| Appearance | Colorless liquid (predicted) | |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water. |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Peaks and Signals |
| ¹H NMR | - Aromatic protons of the p-tolyl group (doublets, ~7.0-7.3 ppm) - Methylene protons of the ethyl ester groups (quartet, ~4.2 ppm) - Methyl protons of the p-tolyl group (singlet, ~2.3 ppm) - Methylene protons of the C-ethyl group (quartet, ~2.0 ppm) - Methyl protons of the ethyl ester groups (triplet, ~1.2 ppm) - Methyl protons of the C-ethyl group (triplet, ~0.9 ppm) |
| ¹³C NMR | - Carbonyl carbons of the ester groups (~170 ppm) - Aromatic carbons of the p-tolyl group (~125-140 ppm) - Quaternary α-carbon (~60 ppm) - Methylene carbons of the ethyl ester groups (~61 ppm) - Methylene carbon of the C-ethyl group (~25 ppm) - Methyl carbon of the p-tolyl group (~21 ppm) - Methyl carbons of the ethyl ester groups (~14 ppm) - Methyl carbon of the C-ethyl group (~8 ppm) |
| IR (Infrared) | - Strong C=O stretching vibration for the ester groups (~1730-1750 cm⁻¹) - C-O stretching vibrations (~1100-1300 cm⁻¹) - C-H stretching vibrations for aromatic and aliphatic groups (~2850-3100 cm⁻¹) |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 278 - Fragmentation patterns corresponding to the loss of ethoxycarbonyl, ethyl, and p-tolyl groups. |
Experimental Protocols
Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate
The synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate can be achieved through a sequential dialkylation of diethyl malonate, a classic example of the malonic ester synthesis.
Reaction Scheme:
Detailed Methodology:
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Step 1: Preparation of Diethyl 2-(p-tolyl)malonate
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
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Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
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After the addition is complete, add a p-tolyl halide (e.g., p-tolyl bromide) dropwise.
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Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude Diethyl 2-(p-tolyl)malonate.
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Purify the crude product by vacuum distillation.
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Step 2: Ethylation of Diethyl 2-(p-tolyl)malonate
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Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.
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To this solution, add the purified Diethyl 2-(p-tolyl)malonate dropwise with stirring.
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Add an ethyl halide (e.g., ethyl iodide or ethyl bromide) dropwise to the resulting solution.
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Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Follow the workup and purification procedure as described in Step 1 to isolate the final product, Diethyl 2-ethyl-2-(p-tolyl)malonate.
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Mandatory Visualization
Caption: Synthetic workflow for Diethyl 2-ethyl-2-(p-tolyl)malonate.
Biological Activity and Signaling Pathways
A thorough search of scientific literature and chemical databases did not yield any specific information on the biological activity or associated signaling pathways of Diethyl 2-ethyl-2-(p-tolyl)malonate. While structurally related malonic ester derivatives have been investigated for a range of biological activities, including as intermediates in the synthesis of barbiturates and other pharmacologically active compounds, no such data is currently available for the title compound.[5] Researchers are encouraged to perform their own biological evaluations to determine its potential therapeutic applications.
Safety and Handling
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General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
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Fire Safety: The compound is expected to be a combustible liquid. Keep away from heat, sparks, and open flames.[6]
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First Aid:
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Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]
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Skin: In case of contact, wash with soap and water. Remove contaminated clothing.[8]
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Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.[8]
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Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
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It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound before handling.
Conclusion
Diethyl 2-ethyl-2-(p-tolyl)malonate is a chemical compound with potential applications in organic synthesis. This guide has provided a summary of its known chemical and physical properties, a predicted spectroscopic profile, and a representative synthetic protocol. The lack of data on its biological activity presents an opportunity for future research to explore its potential pharmacological relevance. Standard laboratory safety precautions should be followed during its handling and use.
References
- 1. DIETHYL 2-ETHYL-2-(P-TOLYL)MALONATE | 68692-80-8 [chemicalbook.com]
- 2. DIETHYL 2-ETHYL-2-(P-TOLYL)MALONATE | 68692-80-8 [chemicalbook.com]
- 3. CAS No.68692-80-8 | Diethyl 2-ethyl-2-(p-tolyl)malonate | chem960.com [m.chem960.com]
- 4. DIETHYL 2-ETHYL-2-(P-TOLYL)MALONATE CAS#: 68692-80-8 [m.chemicalbook.com]
- 5. library2.smu.ca [library2.smu.ca]
- 6. carlroth.com [carlroth.com]
- 7. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 8. westliberty.edu [westliberty.edu]

